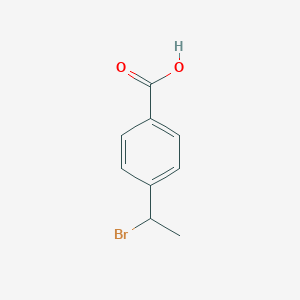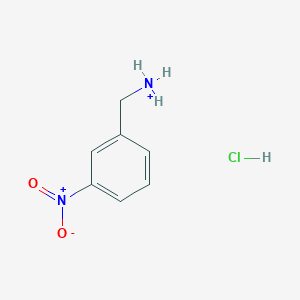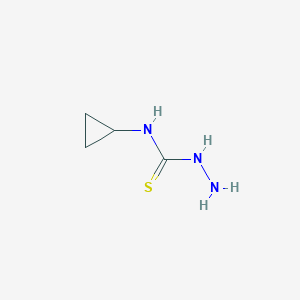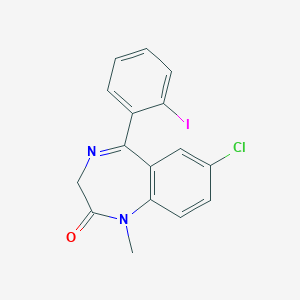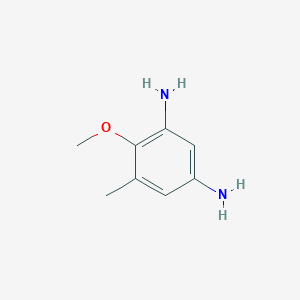
4-Methoxy-5-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-methylbenzene-1,3-diamine, also known as 3,4-Dimethoxy-2-methylbenzene-1,3-diamine, is a chemical compound that is widely used in scientific research. It is a diamine derivative of benzene, which has several applications in the field of chemistry and biology.
Mechanism Of Action
The mechanism of action of 4-Methoxy-5-methylbenzene-1,3-diamine is not well understood. However, it is believed to act as a nucleophile and undergo nucleophilic substitution reactions with electrophiles. It is also known to form stable complexes with metal ions, which can be used for various applications in catalysis and materials science.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Methoxy-5-methylbenzene-1,3-diamine. However, it has been reported to exhibit antimicrobial and antifungal activity, which makes it a potential candidate for the development of new antibiotics and antifungal agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methoxy-5-methylbenzene-1,3-diamine is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without significant degradation. However, its low solubility in water and other common solvents can be a limitation for some applications.
Future Directions
There are several future directions for the use of 4-Methoxy-5-methylbenzene-1,3-diamine in scientific research. One of the main areas of interest is its potential use as a ligand in coordination chemistry and the preparation of metal complexes. Additionally, its antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal agents. Further studies are needed to investigate its mechanism of action and potential applications in various fields of chemistry and biology.
Synthesis Methods
The synthesis of 4-Methoxy-5-methylbenzene-1,3-diamine involves the reaction between 4-Methoxy-2-nitroaniline and 2-Methylbenzenamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction takes place under mild conditions and yields the desired product in good yield.
Scientific Research Applications
4-Methoxy-5-methylbenzene-1,3-diamine has several applications in scientific research. It is widely used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic reactions such as the synthesis of heterocyclic compounds. Additionally, it is used as a ligand in coordination chemistry and in the preparation of metal complexes.
properties
CAS RN |
115423-85-3 |
|---|---|
Product Name |
4-Methoxy-5-methylbenzene-1,3-diamine |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxy-5-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3 |
InChI Key |
WERSDZKEJFOKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)N)N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)N |
synonyms |
1,3-Benzenediamine, 4-methoxy-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



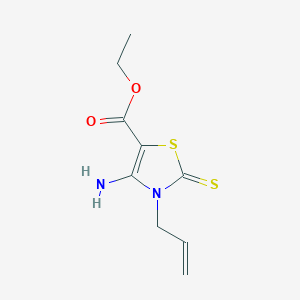
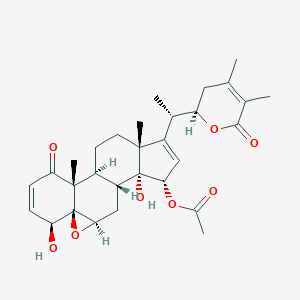
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
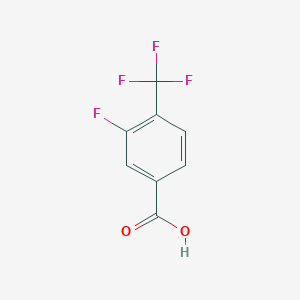
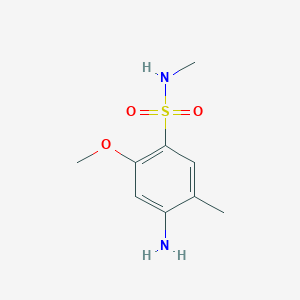
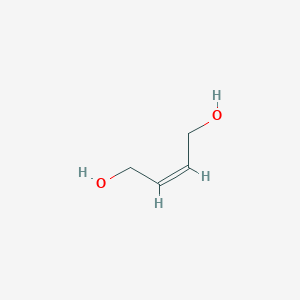
![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
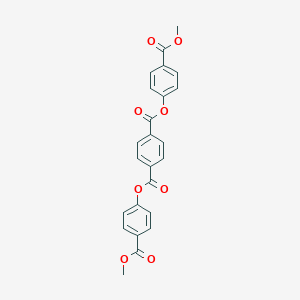
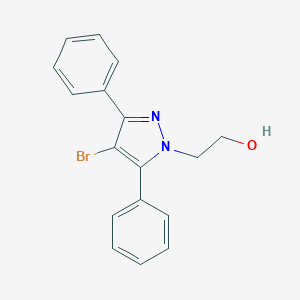
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
